molecular formula C10H6ClF2N3O3 B2434521 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole CAS No. 1020724-23-5

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole

Cat. No.: B2434521
CAS No.: 1020724-23-5
M. Wt: 289.62
InChI Key: PPIFGTGZQDNRCY-UHFFFAOYSA-N
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Description

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Etherification: Formation of the ether bond between the pyrazole and the difluorophenoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((2,5-difluorophenoxy)methyl)-1H-pyrazole
  • 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-aminopyrazole

Uniqueness

4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is unique due to the presence of both the nitro and difluorophenoxy groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

4-chloro-1-[(2,5-difluorophenoxy)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N3O3/c11-7-4-15(14-10(7)16(17)18)5-19-9-3-6(12)1-2-8(9)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFGTGZQDNRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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